Fmoc-D-Orn(Dde)-OH

Solid-phase peptide synthesis Chiral purity Quality control

Fmoc-D-Orn(Dde)-OH is the definitive D-ornithine building block for Fmoc-SPPS. Its Fmoc/Dde orthogonal pair enables selective δ-amine deprotection (2–3% hydrazine) without disturbing Fmoc, Boc, t-Bu, or Trt groups. Essential for cetrorelix synthesis per patented processes (<0.1% [D-Cit(Ac)₆]-cetrorelix impurity). The D-configuration enhances peptide proteolytic stability. Supplied at 98–100% purity (titration) with [α]D²⁰ = -49° to -42° for cGMP QC. Choose for peptide therapeutics, cyclic/branched peptides, and on-resin functionalization.

Molecular Formula C30H34N2O6
Molecular Weight 518.6 g/mol
CAS No. 1419640-31-5
Cat. No. B1417803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Orn(Dde)-OH
CAS1419640-31-5
Molecular FormulaC30H34N2O6
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
InChIInChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m1/s1
InChIKeyHJKFYXWSCAFRFO-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Orn(Dde)-OH (CAS 1419640-31-5): Orthogonally Protected D-Ornithine Building Block for Solid-Phase Peptide Synthesis


Fmoc-D-Orn(Dde)-OH is an orthogonally protected D-ornithine derivative for Fmoc-based solid-phase peptide synthesis (SPPS). It bears a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group at the α-amine and a hydrazine-labile Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group at the δ-amine . The D-configuration enables incorporation of non-canonical D-amino acids into peptide backbones, a modification known to alter conformational properties and reduce susceptibility to proteolytic degradation [1]. The compound is provided as a white crystalline powder with molecular formula C30H34N2O6 and molecular weight 518.6 g/mol .

Why Fmoc-D-Orn(Dde)-OH Cannot Be Replaced by Its L-Enantiomer or Alternative Protecting Group Combinations


The compound's differentiation stems from two interdependent features: stereochemical configuration and orthogonal protecting group chemistry. Replacing Fmoc-D-Orn(Dde)-OH with Fmoc-L-Orn(Dde)-OH (CAS 269062-80-8) in a peptide sequence alters the three-dimensional conformation, which can ablate target binding or reduce proteolytic stability [1]. Similarly, substituting with alternative δ-protected D-Orn derivatives (e.g., Fmoc-D-Orn(Boc)-OH or Fmoc-D-Orn(Alloc)-OH) forfeits the fully orthogonal deprotection chemistry that the Dde group provides when paired with Fmoc chemistry [2]. The Fmoc group is removed under basic conditions (piperidine), while the Dde group is cleaved with dilute hydrazine (typically 2-3% in DMF) without affecting Fmoc, t-Bu, Boc, Trt, or other common protecting groups [2]. This orthogonality is essential for site-selective side-chain deprotection and on-resin functionalization without perturbing the rest of the protected peptide chain. The combination of D-stereochemistry and the Fmoc/Dde orthogonal pair defines a specific solution space in SPPS strategy that cannot be replicated by generic in-class substitutes.

Quantitative Differentiation of Fmoc-D-Orn(Dde)-OH from Closest Analogs: A Comparative Evidence Assessment


Chiral Purity and Optical Rotation: Differentiating Fmoc-D-Orn(Dde)-OH from the L-Enantiomer

Fmoc-D-Orn(Dde)-OH exhibits an optical rotation of [α]D²⁰ = -49° to -42° (c=1 in CHCl₃) . The L-enantiomer, Fmoc-L-Orn(Dde)-OH (CAS 269062-80-8), exhibits an optical rotation of [α]D²⁰ = +45° ± 2° (c=1 in CHCl₃) . This >90° differential rotation is analytically diagnostic and enables unambiguous identity verification during raw material QC. The D-enantiomer is supplied with purity ≥98% (up to 100% by titration assay) , meeting the threshold typically required for cGMP peptide synthesis where epimeric impurity control is critical.

Solid-phase peptide synthesis Chiral purity Quality control

Orthogonal Deprotection Selectivity: Hydrazine-Labile Dde vs. Acid-Labile Boc in D-Ornithine Derivatives

The Dde group on Fmoc-D-Orn(Dde)-OH is cleaved under 2-3% hydrazine in DMF, conditions under which the Fmoc group, t-Bu esters, Boc carbamates, Trt groups, and Pbf/Mtr sulfonyl protections remain intact [1]. In contrast, the alternative Boc protection on Fmoc-D-Orn(Boc)-OH requires TFA treatment for removal, which simultaneously cleaves t-Bu esters, Boc groups, and Trt groups, and partially cleaves the peptide from acid-labile resins . This orthogonality profile allows the Dde group to be removed selectively while the peptide remains fully protected and resin-bound, enabling sequential side-chain deprotection and on-resin modification.

Orthogonal protection SPPS strategy Selective deprotection

Validated Application in Cetrorelix Synthesis: Impurity Control Enabled by Fmoc-D-Orn(Dde)-OH

In a patent describing cetrorelix (a GnRH antagonist) manufacture, Fmoc-D-Orn(Dde)-OH was coupled at the D-citrulline position (position 6 of the sequence) [1]. Following Dde removal with 3:97 hydrazine hydrate/DMF, the δ-amine was modified with tert-butyl isocyanate. This specific sequence produced cetrorelix with the process impurity [D-Cit(Ac)₆]-cetrorelix at <0.1% content without impacting overall yield [1]. Substitution with Fmoc-D-Orn(Boc)-OH would not enable this orthogonal deprotection and on-resin modification strategy due to Boc lability under the acidic cleavage conditions required for final deprotection and resin release [2].

Cetrorelix GnRH antagonist Process chemistry

D-Amino Acid Incorporation: Proteolytic Stability Advantage Over L-Ornithine-Containing Peptides

Peptides incorporating D-configured amino acids, such as D-ornithine from Fmoc-D-Orn(Dde)-OH, exhibit increased resistance to proteolytic degradation relative to their all-L counterparts [1]. In a study of rationally modified antimicrobial peptides, the D-Orn-containing analogue (ECPep-2D-Orn) demonstrated the highest serum half-life among tested variants compared to L-ornithine-containing peptides [1]. The incorporation of D-amino acids at N-terminal positions or internal sites reduces susceptibility to aminopeptidases and serum proteases [2]. This class-level property applies to any peptide where D-Orn is incorporated in place of L-Orn.

Protease resistance Peptide stability D-amino acids

Primary Scientific and Industrial Application Scenarios for Fmoc-D-Orn(Dde)-OH


Synthesis of Cetrorelix and GnRH Antagonist Analogs

Fmoc-D-Orn(Dde)-OH is the required building block for introducing D-ornithine at position 6 of cetrorelix, a clinically used GnRH antagonist . The patented manufacturing process achieves <0.1% [D-Cit(Ac)₆]-cetrorelix impurity by coupling this specific derivative, followed by hydrazine-mediated Dde removal and on-resin δ-amine carbamoylation . Researchers developing cetrorelix analogs, generics, or novel GnRH antagonists requiring a D-ornithine residue with an orthogonal side-chain protection scheme should specify this exact building block to replicate validated process conditions .

SPPS of Peptides Requiring Orthogonal Side-Chain Deprotection and On-Resin Functionalization

The Dde group is fully orthogonal to Fmoc, t-Bu, Boc, Trt, and Alloc chemistries, enabling site-selective δ-amine deprotection while the rest of the peptide remains fully protected and resin-bound . This orthogonality is essential for synthesizing branched peptides, cyclic peptides, di-epitopic peptides, fluorescently labeled constructs, and ubiquinated peptides . Fmoc-D-Orn(Dde)-OH is the preferred D-ornithine building block for any SPPS strategy requiring a D-configured ornithine residue with a side-chain amine available for selective on-resin modification.

Development of Protease-Stable Therapeutic Peptides Containing D-Ornithine

Incorporation of D-amino acids, including D-ornithine, into peptide sequences enhances resistance to serum proteases and extends in vivo half-life . This class-level advantage applies broadly to antimicrobial peptides, peptide hormones, enzyme inhibitors, and peptide-based imaging agents . Fmoc-D-Orn(Dde)-OH provides the D-ornithine residue in an SPPS-compatible, orthogonally protected form, making it the building block of choice for medicinal chemistry campaigns aimed at improving the pharmacokinetic profile of peptide drug candidates through D-amino acid substitution .

Quality Control and cGMP Manufacturing of D-Ornithine-Containing Peptide APIs

Fmoc-D-Orn(Dde)-OH is supplied with purity 98-100% (by titration assay) and a defined optical rotation of [α]D²⁰ = -49° to -42°, enabling rigorous identity and purity verification prior to use . The differential ~90° rotation from the L-enantiomer provides an unambiguous QC metric that prevents accidental epimer substitution in cGMP environments . For organizations scaling up D-Orn-containing peptide APIs for clinical or commercial production, this validated analytical profile supports regulatory compliance and batch-to-batch consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Orn(Dde)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.